molecular formula C8H9NO3 B1302960 3,5-Dimethoxyisonicotinaldehyde CAS No. 204862-70-4

3,5-Dimethoxyisonicotinaldehyde

Cat. No. B1302960
M. Wt: 167.16 g/mol
InChI Key: WJPFKYRAVTUOIZ-UHFFFAOYSA-N
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Description

3,5-Dimethoxyisonicotinaldehyde is an organic compound with the CAS Number: 204862-70-4 . It has a molecular weight of 167.16 . The IUPAC name for this compound is 3,5-dimethoxyisonicotinaldehyde . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3,5-Dimethoxyisonicotinaldehyde is 1S/C8H9NO3/c1-11-7-3-9-4-8 (12-2)6 (7)5-10/h3-5H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,5-Dimethoxyisonicotinaldehyde is a solid at room temperature . It should be stored in a refrigerator . .

Scientific Research Applications

General Information 3,5-Dimethoxyisonicotinaldehyde is a chemical compound with the molecular formula C8H9NO3 . .

Application in Organic Chemistry One specific application of 3,5-Dimethoxyisonicotinaldehyde is in the synthesis of 3,5-disubstituted isoxazoles .

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in the synthesis of 3,5-disubstituted isoxazoles, a type of organic compound .
  • Results or Outcomes : The outcome of this process is the production of 3,5-disubstituted isoxazoles . Unfortunately, the available resources do not provide quantitative data or statistical analyses related to this application.

Application in Neurobiology

  • Specific Scientific Field : Neurobiology .
  • Summary of the Application : This compound and its major metabolite, 5-dimethylaminophenol (3,5-DMAP), have been studied for their effects on neural oxidative stress and neurodevelopmental toxicity .
  • Methods of Application or Experimental Procedures : The study involved exposing cells to increasing concentrations of 3,5-DMA and 3,5-DMAP . The concentrations used ranged from 10 to 1000 μM .
  • Results or Outcomes : The study found that with increasing concentrations of 3,5-DMA and 3,5-DMAP, reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in the cells. Additionally, dendritic arborization decreased .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

properties

IUPAC Name

3,5-dimethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-9-4-8(12-2)6(7)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFKYRAVTUOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376633
Record name 3,5-Dimethoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyisonicotinaldehyde

CAS RN

204862-70-4
Record name 3,5-Dimethoxyisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethoxypyridine (3.6 g, 25.90 mmol, 1 eq.) in THF (80 mL) was added BuLi (3M/hexanes, 13.0 mL, 38.85 mmol, 1.5 eq.) at −20° C. The mixture was warmed to 0° C., stirred at 0° C. for 30 min, cooled back down to −78° C., and added DMF (3.8 g, 51.8 mmol, 2 eq.). The mixture was gradually warmed to 0° C., quenched with NH4Cl(sat) solution, and diluted with EtOAc. The aqueous layer was extracted with EtOAc twice. The combined organic layers were washed with brine, dried over Na2SO4, concentrated, and purified on silica gel using a mixture of EtOAc and hexanes as eluent to give 3,5-dimethoxyisonicotinaldehyde (2.7 g, 62%) as a yellow solid. LRMS (M+H+) m/z 168.1.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two

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